molecular formula C22H17NO3 B14401942 1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 88681-11-2

1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B14401942
CAS No.: 88681-11-2
M. Wt: 343.4 g/mol
InChI Key: NLIDPROCFORMRR-UHFFFAOYSA-N
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Description

1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Benzylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: A similar compound with a methoxy group instead of a benzyl group, which may exhibit different reactivity and biological properties.

    1-(4-Benzylphenyl)-3-(4-aminophenyl)prop-2-en-1-one: The reduced form of the compound with an amino group, which may have different applications and activities.

Uniqueness

1-(4-Benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both benzyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other chalcones.

Properties

CAS No.

88681-11-2

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

1-(4-benzylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C22H17NO3/c24-22(15-10-17-8-13-21(14-9-17)23(25)26)20-11-6-19(7-12-20)16-18-4-2-1-3-5-18/h1-15H,16H2

InChI Key

NLIDPROCFORMRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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